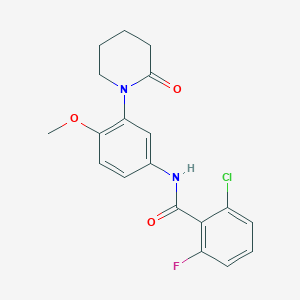

2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

- Targeting Protein Kinases : Benzamides are known to interact with protein kinases, which play crucial roles in cell signaling and disease pathways. Researchers have explored the potential of this compound as a kinase inhibitor, especially in cancer therapy .

- Checkpoint Kinase Inhibition : The compound’s structure suggests it could inhibit checkpoint kinases, which regulate cell cycle progression and DNA repair. Inhibiting these kinases may enhance the efficacy of cancer treatments .

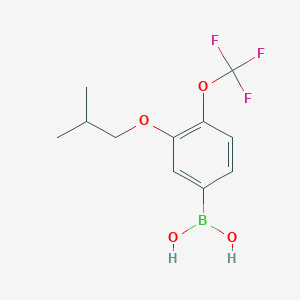

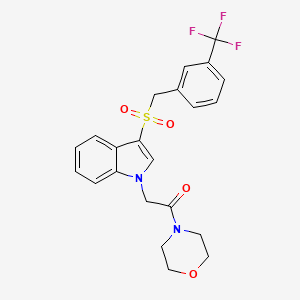

- Boronic Acid Derivatives : The compound can serve as a boronic acid derivative, useful in Suzuki-Miyaura cross-coupling reactions. These reactions allow the construction of complex organic molecules, including pharmaceutical intermediates .

- Protodeboronation : Researchers have explored catalytic protodeboronation of pinacol boronic esters using external proton sources. This process can be applied to various boronic acid derivatives, including our compound .

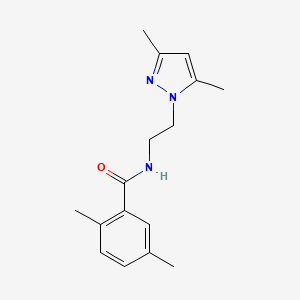

- Electrophilic Aromatic Substitution : The benzamide moiety in the compound can undergo electrophilic aromatic substitution reactions. Understanding its reactivity can aid in designing new synthetic routes .

- Benzylic Position Reactivity : The benzylic position (adjacent to the amide group) is reactive. Depending on the halide substituent, it can follow SN1 or SN2 pathways, leading to diverse products .

Medicinal Chemistry and Drug Development

Organic Synthesis and Cross-Coupling Reactions

Aromatic Substitution Reactions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLMCKHDPIMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)

![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)